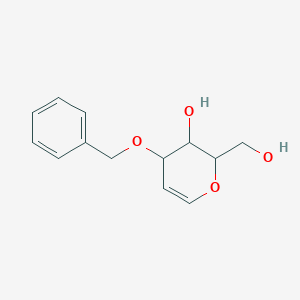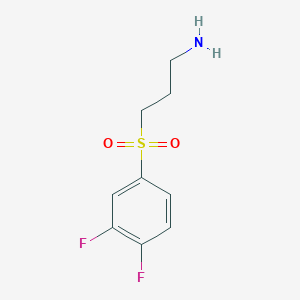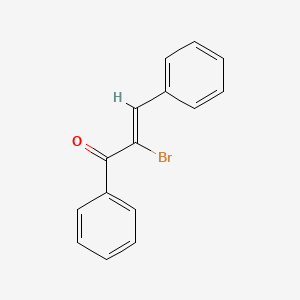
Copper, iodo(triphenylphosphine)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, iodo(triphenylphosphine)- is a coordination compound that features copper in a +1 oxidation state, coordinated with iodo and triphenylphosphine ligands. This compound is known for its unique structural and photophysical properties, making it a subject of interest in various fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper, iodo(triphenylphosphine)- typically involves the reaction of copper(I) iodide with triphenylphosphine in an appropriate solvent. One common method is to dissolve copper(I) iodide in a solvent like dichloromethane, followed by the addition of triphenylphosphine. The reaction mixture is then stirred at room temperature until the formation of the desired complex is complete .
Industrial Production Methods
While specific industrial production methods for copper, iodo(triphenylphosphine)- are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Copper, iodo(triphenylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can also participate in reduction reactions, reverting to copper(0) or other lower oxidation states.
Substitution: The iodo ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of copper(I) complexes with different ligands .
Aplicaciones Científicas De Investigación
Copper, iodo(triphenylphosphine)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which copper, iodo(triphenylphosphine)- exerts its effects involves coordination chemistry principles. The copper center can interact with various substrates, facilitating catalytic processes. The triphenylphosphine ligands stabilize the copper center, while the iodo ligand can participate in redox reactions. These interactions enable the compound to act as an effective catalyst and exhibit unique photophysical properties .
Comparación Con Compuestos Similares
Similar Compounds
- Copper(I) bromide(triphenylphosphine)
- Copper(I) chloride(triphenylphosphine)
- Copper(I) thiocyanate(triphenylphosphine)
Uniqueness
Copper, iodo(triphenylphosphine)- is unique due to the presence of the iodo ligand, which imparts distinct reactivity and stability compared to its bromide, chloride, and thiocyanate counterparts. The iodo ligand’s larger size and lower electronegativity influence the compound’s electronic properties, making it particularly useful in photophysical applications .
Propiedades
Número CAS |
47107-74-4 |
|---|---|
Fórmula molecular |
C18H16CuIP+ |
Peso molecular |
453.7 g/mol |
Nombre IUPAC |
iodocopper;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.Cu.HI/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1; |
Clave InChI |
DKGJFOQMRCRRSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cu]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)


![Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane](/img/structure/B12092011.png)



![Tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12092034.png)
![Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl-](/img/structure/B12092040.png)
![6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B12092044.png)
![Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-](/img/structure/B12092047.png)


